1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine
Overview
Description
1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives The compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety and an acetyl group The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields the Boc-protected piperidine.
Acylation: The Boc-protected piperidine is then subjected to acylation with 2-pyridin-4-yl-acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the pyridine-acetyl moiety to the piperidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Free amine derivative.
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized products such as pyridine N-oxides.
Reduction: Reduced products such as piperidine derivatives.
Scientific Research Applications
1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and pyridine derivatives.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the pyridine and piperidine rings allows for interactions with various biological macromolecules, potentially modulating their activity. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(2-pyridin-3-YL-acetyl)-piperidine: Similar structure but with the pyridine ring substituted at the 3-position.
1-Boc-4-(2-pyridin-2-YL-acetyl)-piperidine: Similar structure but with the pyridine ring substituted at the 2-position.
1-Boc-4-(2-pyridin-4-YL-methyl)-piperidine: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine is unique due to the specific positioning of the pyridine ring and the acetyl group on the piperidine ring. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-6-14(7-11-19)15(20)12-13-4-8-18-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMISORDKLUHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678110 | |
Record name | tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-79-4 | |
Record name | tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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